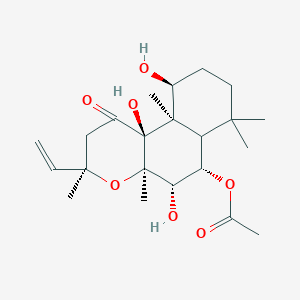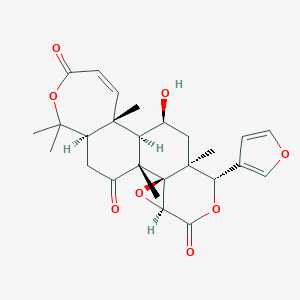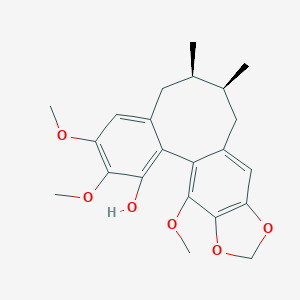
Kadsuric acid
Descripción general
Descripción
Molecular Structure Analysis
Kadsuric acid has a molecular formula of C30H46O4 . It has a molecular weight of 470.7 g/mol . The structure contains 82 bonds in total, including 36 non-H bonds, 5 multiple bonds, 9 rotatable bonds, 5 double bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 2 aliphatic carboxylic acids, and 2 hydroxyl groups .Physical And Chemical Properties Analysis
Kadsuric acid is a powder . It has a molecular weight of 470.7 g/mol . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Aplicaciones Científicas De Investigación
Anti-Tumor Activity
Kadsuric acid has been found to exhibit potent cytotoxic effects on human cancer cells. Studies have investigated its effects on pancreatic cancer cells, showing significant apoptosis induction in these cells at various concentrations .
Cholesterol Synthesis Inhibition
Research indicates that triterpenoids, including Kadsuric acid, can inhibit cholesterol synthesis. This property is valuable in the development of treatments for hypercholesterolemia and related cardiovascular diseases .
Anti-HIV Properties
Kadsuric acid has shown potential in inhibiting the replication of the Human Immunodeficiency Virus (HIV), offering a promising avenue for anti-HIV drug development .
Antioxidant Effects
The antioxidant properties of Kadsuric acid contribute to its protective effects against oxidative stress-related damage, which is implicated in various chronic diseases .
Hepatoprotective Activities
Kadsuric acid has demonstrated hepatoprotective activities, suggesting its use in protecting the liver from toxic substances and improving liver health .
Pharmacological Research
As a major triterpenoid isolated from plants like Vietnamese Kadsura coccinea, Kadsuric acid is a subject of ongoing pharmacological research to explore its full therapeutic potential .
Mecanismo De Acción
Target of Action
Kadsuric acid, a major triterpenoid isolated from the leaves of Vietnamese Kadsura coccinea, has been found to exhibit potent cytotoxic effects in some human cancer cells . The primary targets of Kadsuric acid are caspase-3 and caspase-9 , two types of cysteine-aspartic acid proteases . Additionally, it targets Poly [ADP-ribose] polymerase 1 (PARP1) , an enzyme found in the nucleus that is important for regulating various cellular processes, including DNA repair, transcription, and chromatin remodeling .
Mode of Action
Kadsuric acid exhibits dose-dependent cytotoxicity against PANC-1 pancreatic cancer cells . It effectively activates caspase-3 by increasing the level of enzyme cleavage by 1–2 times after 12 and 24 hours, and by more than 3–4 times compared to the negative control . This compound enhances both caspase-3 and caspase-9 through protein expressions . Furthermore, Kadsuric acid reduces PARP1 expression in PANC-1 cells .
Biochemical Pathways
The anticancer effects of Kadsuric acid are primarily driven by its ability to trigger apoptosis, arrest the cell cycle, induce oxidative stress, modulate autophagy, and disrupt essential signaling pathways . Notably, it disrupts the MAPK, PI3K/Akt, and NF-κB signaling pathways .
Pharmacokinetics
It’s known that the compound exhibits dose-dependent cytotoxicity
Result of Action
Kadsuric acid exhibits potent cytotoxic effects in some human cancer cells . It activates caspase-3 and caspase-9, leading to apoptosis . It also reduces the expression of PARP1 in PANC-1 cells . These actions result in the death of cancer cells, contributing to its anticancer effects.
Propiedades
IUPAC Name |
(Z,6R)-6-[(3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,20,22-23,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-/t20-,22+,23?,25-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNPDWQZTUZFHK-LYNKRMMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)C1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419527 | |
| Record name | KADSURIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kadsuric acid | |
CAS RN |
62393-88-8 | |
| Record name | KADSURIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | KADSURIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Kadsuric acid and where is it found?
A1: Kadsuric acid is a naturally occurring triterpenoid, specifically classified as an A-seco-lanostane triterpenoid. [] It was first discovered in the plant Kadsura japonica Dunal [] and has since been found in various other plant species, including Schisandra henryi Clarke, Eleutherine americana, and Kadsura coccinea. [, , ]
Q2: What is the molecular structure of Kadsuric acid?
A2: The structure of Kadsuric acid was elucidated using spectroscopic data and chemical transformations. [] It is characterized by a unique seco-lanostane skeleton with a carboxylic acid group at the C-26 position. [, ]
Q3: Have there been studies investigating the potential use of Kadsuric acid or its derivatives in treating diseases?
A4: While research on Kadsuric acid itself regarding disease treatment is limited, its presence alongside bioactive compounds in various plant extracts suggests it could be of interest for future investigations. [, , ] For instance, its structural similarity to other lanostane-type triterpenes known for their diverse biological activities warrants further exploration of its therapeutic potential. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)


![N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B197960.png)


![methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B198023.png)


![2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol](/img/structure/B198087.png)
![[(3S,4aR,6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B198114.png)